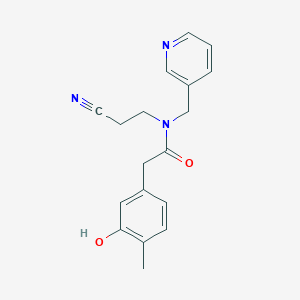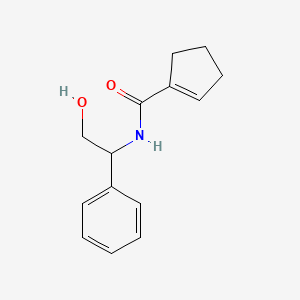![molecular formula C18H21N3O3 B7642518 N-[3-[3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B7642518.png)
N-[3-[3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-[3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]-1H-pyrrole-2-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as CPP-115, is a derivative of a naturally occurring compound called vigabatrin, which is used to treat epilepsy. CPP-115 has been shown to have a range of interesting properties, including the ability to modulate the activity of a key enzyme in the brain called GABA aminotransferase. In
Mécanisme D'action
The mechanism of action of N-[3-[3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]-1H-pyrrole-2-carboxamide involves the inhibition of GABA aminotransferase. This enzyme is responsible for breaking down GABA, which is a key neurotransmitter in the brain. By inhibiting GABA aminotransferase, this compound can increase the levels of GABA in the brain, leading to changes in neuronal activity and behavior. This mechanism of action has been demonstrated in a number of in vitro and in vivo studies.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and depend on a variety of factors, including the dose, route of administration, and duration of exposure. Some of the effects that have been observed in animal studies include changes in locomotor activity, anxiety-like behavior, and seizure susceptibility. This compound has also been shown to increase the levels of GABA in the brain, which can affect neuronal activity and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[3-[3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]-1H-pyrrole-2-carboxamide in lab experiments is that it is a highly specific inhibitor of GABA aminotransferase. This means that it can be used to investigate the role of this enzyme in the brain without affecting other pathways or systems. However, there are also some limitations to using this compound in lab experiments. For example, the compound is highly lipophilic, which can make it difficult to dissolve in aqueous solutions. In addition, the compound has a relatively short half-life, which means that it may need to be administered frequently in order to maintain its effects.
Orientations Futures
There are a number of future directions for research on N-[3-[3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]-1H-pyrrole-2-carboxamide. One area of interest is the potential use of the compound in the treatment of neurological disorders such as epilepsy and anxiety disorders. Another area of research involves the development of new analogs of this compound that may have improved pharmacological properties. Finally, there is also interest in using this compound as a tool to investigate the role of GABA aminotransferase in other systems, such as the immune system and the gut microbiome.
Conclusion
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in scientific research. The compound has a complex synthesis method and a mechanism of action that involves the inhibition of GABA aminotransferase. This compound has a range of interesting biochemical and physiological effects, and is a useful tool for investigating the role of this enzyme in the brain. While there are some limitations to using this compound in lab experiments, there are also a number of future directions for research on this compound.
Méthodes De Synthèse
N-[3-[3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]-1H-pyrrole-2-carboxamide can be synthesized using a variety of methods, but one common approach involves the reaction of 3-(hydroxymethyl)piperidine-1-carboxylic acid with 3-nitrobenzoyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-pyrrolecarboxamide to form this compound. The synthesis of this compound is a complex process that requires careful attention to detail and a high level of technical expertise.
Applications De Recherche Scientifique
N-[3-[3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]-1H-pyrrole-2-carboxamide has been widely studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool to investigate the role of GABA aminotransferase in the brain. This enzyme is involved in the metabolism of the neurotransmitter GABA, which plays a critical role in regulating neuronal activity. By modulating the activity of GABA aminotransferase, this compound has the potential to affect GABA levels in the brain, leading to changes in neuronal activity and behavior.
Propriétés
IUPAC Name |
N-[3-[3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c22-12-13-4-3-9-21(11-13)18(24)14-5-1-6-15(10-14)20-17(23)16-7-2-8-19-16/h1-2,5-8,10,13,19,22H,3-4,9,11-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMILDZOBHQDBPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CN3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[Methyl(3-thiophen-2-ylpropanoyl)amino]cyclopentane-1-carboxamide](/img/structure/B7642440.png)


![2-[1-(4-Bromo-3-methylphenyl)ethylamino]ethanol](/img/structure/B7642466.png)
![2,3,4,5-tetrafluoro-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]benzamide](/img/structure/B7642468.png)
![2-[[(2,5-Dimethylphenyl)-(3-methylsulfonylphenyl)methyl]amino]ethanol](/img/structure/B7642470.png)
![[2-(1-Hydroxyethyl)piperidin-1-yl]-quinolin-2-ylmethanone](/img/structure/B7642477.png)
![4-[[(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)amino]methyl]oxane-4-carboxamide](/img/structure/B7642522.png)
![N-[(4-cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]-2-fluoro-4-hydroxybenzamide](/img/structure/B7642525.png)
![N-(2-hydroxy-1-phenylethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7642528.png)

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-[1-(5-methyl-1H-pyrazol-4-yl)ethylamino]pentan-1-one](/img/structure/B7642541.png)

![N-[(4-cyclopropylmorpholin-2-yl)methyl]-2-fluoro-4-hydroxybenzamide](/img/structure/B7642550.png)